Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is a complex organophosphorus compound that features a unique structural arrangement. This compound is characterized by the presence of a phosphane group attached to a binaphthyl system, which is further substituted with a triethylsilyl group. The compound’s molecular formula is C34H35PSi, and it has a molecular weight of 502.70 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative that has been functionalized with a triethylsilyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as halides or alkoxides can be used under basic conditions to facilitate the substitution of the triethylsilyl group.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Wissenschaftliche Forschungsanwendungen
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound can be used in the study of biological systems where phosphane ligands play a role.
Wirkmechanismus
The mechanism by which Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects is largely dependent on its role as a ligand. The phosphane group can coordinate with metal centers, facilitating various catalytic processes. The binaphthyl system provides steric bulk, which can influence the selectivity and reactivity of the metal complexes formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl(trimethylsilyl)phosphine
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide
Uniqueness
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of the binaphthyl system, which imparts additional steric and electronic properties compared to simpler phosphane compounds. This structural feature can enhance its performance as a ligand in catalytic applications, offering improved selectivity and reactivity .
Eigenschaften
Molekularformel |
C38H37PSi |
---|---|
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
diphenyl-[1-(2-triethylsilylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C38H37PSi/c1-4-40(5-2,6-3)36-28-26-30-18-14-16-24-34(30)38(36)37-33-23-15-13-17-29(33)25-27-35(37)39(31-19-9-7-10-20-31)32-21-11-8-12-22-32/h7-28H,4-6H2,1-3H3 |
InChI-Schlüssel |
DXIFASCYMASVKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.